molecular formula C16H15N3O3S B5815020 N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide

N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide

Cat. No.: B5815020
M. Wt: 329.4 g/mol
InChI Key: VOSQMEHMLYHPMI-UHFFFAOYSA-N
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Description

N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide is a chemical compound with the molecular formula C16H15N3O3S It is known for its unique structure, which includes a nitrobenzamide group and a dimethylphenylcarbamothioyl moiety

Properties

IUPAC Name

N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-6-5-7-11(2)14(10)17-16(23)18-15(20)12-8-3-4-9-13(12)19(21)22/h3-9H,1-2H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSQMEHMLYHPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with N-(2,6-dimethylphenyl)thiourea. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Reduction: Formation of N-[(2,6-dimethylphenyl)carbamothioyl]-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiourea moiety can form hydrogen bonds and other interactions with proteins, potentially inhibiting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide is unique due to its combination of a nitrobenzamide group and a dimethylphenylcarbamothioyl moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

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